Simeprevir-d3
CAS No.:
Cat. No.: VC0206808
Molecular Formula: C₃₈H₄₄D₃N₅O₇S₂
Molecular Weight: 752.96
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₈H₄₄D₃N₅O₇S₂ |
|---|---|
| Molecular Weight | 752.96 |
Introduction
Chemical Structure and Properties
Simeprevir-d3 is characterized by a macrocyclic structure with three deuterium atoms strategically placed to facilitate research applications. Its chemical composition and physical properties are essential for understanding its behavior in various research contexts.
Mechanism of Action
Simeprevir-d3 functions primarily as a research tool, but retains the same mechanism of action as the parent compound simeprevir in therapeutic contexts.
Molecular Interactions
Simeprevir-d3 exerts its inhibitory action on HCV polyprotein cleavage via induced-fit binding to an extended S2 subsite located in the NS3 catalytic site . This binding mechanism differs from earlier protease inhibitors like telaprevir and boceprevir, which form covalent intermediates with the enzyme.
At higher concentrations above its antiviral half-maximal effective concentration, simeprevir-d3 can also restore interferon (IFN)-signaling pathways that are disrupted by the NS3/4A protease . The NS3/4A protease typically cleaves two essential adaptor proteins involved in immune response: mitochondrial antiviral-signaling proteins (MAVS) and toll/interleukin-1 receptor domain-containing adaptor-inducing IFN-β (TRIF) . By inhibiting this proteolytic activity, simeprevir-d3 can help recover proper IFN-signaling pathways.
Research Applications
Simeprevir-d3 serves several critical functions in pharmaceutical research and development, offering unique advantages due to its stable isotope labeling.
Pharmacokinetic Studies
As a deuterium-labeled compound, simeprevir-d3 is extensively used in pharmacokinetic studies where it helps researchers accurately track the absorption, distribution, metabolism, and excretion of simeprevir. The deuterium labeling creates a mass difference that can be detected by analytical instruments such as liquid chromatography-mass spectrometry (LC-MS/MS), allowing for precise quantification of the parent drug in the presence of metabolites or other interfering substances .
This application is particularly important in drug interaction studies, where understanding how simeprevir behaves in combination with other medications is essential for optimizing treatment regimens.
Metabolic Pathway Investigations
Simeprevir-d3 helps researchers elucidate the metabolic pathways of simeprevir . By strategically placing deuterium atoms at positions susceptible to metabolic transformation, researchers can gain insights into how the drug is processed in the body. The kinetic isotope effect of deuterium, which forms stronger bonds than hydrogen, can sometimes slow down metabolism at the labeled positions, providing valuable information about metabolic mechanisms.
Analytical Reference Standards
Drug Interactions and Pharmacokinetics
Understanding the pharmacokinetic profile and drug interaction potential of simeprevir is essential for its safe and effective use. Simeprevir-d3 plays a crucial role in generating this knowledge.
Pharmacokinetic Profile
While specific pharmacokinetic data for simeprevir-d3 itself is primarily relevant to analytical methodology, the parent compound simeprevir displays the following pharmacokinetic characteristics:
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Accumulation in the liver after uptake into hepatocytes via OATP1B1/3 transporters
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High protein binding in plasma
Drug Interactions with Other Antivirals
Simeprevir is known to interact with several other drugs, particularly other direct-acting antivirals used in HCV treatment. A notable example is its interaction with ledipasvir. When these drugs were co-administered in research studies, significant pharmacokinetic interactions were observed:
| Parameter | Simeprevir Alone | Simeprevir + Ledipasvir | Fold Increase |
|---|---|---|---|
| Cmin (ng/ml) | 936 | 4,394 | 4.7x |
| Cmax (ng/ml) | 4,193 | 9,951 | 2.4x |
| AUCτ (ng·h/ml) | 54,735 | 166,157 | 3.0x |
Similarly, ledipasvir concentrations increased when co-administered with simeprevir :
| Parameter | Ledipasvir Alone | Ledipasvir + Simeprevir | Fold Increase |
|---|---|---|---|
| Cmin (ng/ml) | 283 | 485 | 1.7x |
| Cmax (ng/ml) | 507 | 832 | 1.6x |
| AUCτ (ng·h/ml) | 8,944 | 15,562 | 1.7x |
In such interaction studies, isotope-labeled compounds like simeprevir-d3 are invaluable as they allow for specific tracking and discrimination between the interacting drugs during analysis .
Synthesis and Production
The synthesis of simeprevir-d3 involves complex multi-step processes that require precise control to incorporate deuterium atoms at specific positions.
Synthetic Approach
While the detailed synthesis route for simeprevir-d3 specifically is proprietary, the general approach for synthesizing the parent compound simeprevir involves:
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Starting with trans-cyclopentanone-3,4-dicarboxylic acid
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Hydrogenation and lactone formation using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM)
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Amide coupling with N-methylhexenylamine
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Introduction of the quinolinol fragment under Mitsunobu conditions
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Ring-closing metathesis to form the macrocycle
For the deuterated version (simeprevir-d3), the synthesis likely involves either using deuterated starting materials at appropriate positions or introducing deuterium through hydrogen-deuterium exchange reactions at a suitable stage of the synthesis.
Quality Control
Comparative Analysis with Related Compounds
Simeprevir-d3 is part of a broader landscape of hepatitis C virus protease inhibitors, with distinct characteristics that position it for specific research applications.
Comparison with Other Labeled Simeprevir Analogs
Several isotopically labeled forms of simeprevir exist for different research applications:
| Compound | Description | Primary Application |
|---|---|---|
| Simeprevir-d3 | Contains three deuterium atoms | Pharmacokinetic studies, bioanalytical reference standard |
| Simeprevir-13C,d3 | Contains three deuterium atoms and 13C-labeled carbons | Enhanced mass spectrometric detection and quantification |
The availability of different labeled analogs allows researchers to select the most appropriate tool for specific analytical challenges .
Comparison with Other HCV Protease Inhibitors
Simeprevir belongs to a class of HCV NS3/4A protease inhibitors, which includes other compounds with varying properties:
| Compound | Mechanism of Action | Distinguishing Features |
|---|---|---|
| Simeprevir | NS3/4A protease inhibitor | Non-covalent binding; effective against genotypes 1 and 4 |
| Telaprevir | NS3/4A protease inhibitor | Forms covalent bond with active site serine |
| Asunaprevir | NS3/4A protease inhibitor | Different resistance profile than simeprevir |
| Faldaprevir | NS3/4A protease inhibitor | Different resistance profile than simeprevir |
The resistance patterns observed with these inhibitors highlight the importance of research tools like simeprevir-d3 in studying the emergence and mechanisms of resistance to direct-acting antivirals .
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